(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride
CAS No.: 1338222-43-7
Cat. No.: VC7236174
Molecular Formula: C11H20Cl3N3
Molecular Weight: 300.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1338222-43-7 |
---|---|
Molecular Formula | C11H20Cl3N3 |
Molecular Weight | 300.65 |
IUPAC Name | (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine;trihydrochloride |
Standard InChI | InChI=1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m0.../s1 |
Standard InChI Key | VDRJBPACIMTLEE-KAFJHEIMSA-N |
SMILES | C1CC(CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride, reflecting its stereochemistry at the piperidine C3 position . Its molecular formula is C₁₁H₂₀Cl₃N₃, with a molecular weight of 300.7 g/mol . The free base form (prior to hydrochloride salt formation) has a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .
Stereochemical Configuration
The (S)-enantiomer is distinguished by its absolute configuration at the piperidine C3 position, as evidenced by its SMILES notation:
C1C[C@H](CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl
.
This stereochemical detail is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Key Identifiers
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride typically involves a multi-step process:
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Formation of Pyridin-2-ylmethyl Intermediate:
Alkylation of pyridine-2-carbaldehyde with a suitable reagent (e.g., chloromethyl pyridine) yields the pyridin-2-ylmethyl moiety . -
Coupling with Piperidin-3-amine:
Reductive amination or nucleophilic substitution links the pyridinylmethyl group to the piperidine ring. For example, condensation of 4-chloro intermediates with piperidine derivatives under refluxing ethanol has been reported for analogous compounds . -
Salt Formation:
Treatment with hydrochloric acid converts the free base to the trihydrochloride salt, enhancing solubility and stability .
Optimization Challenges
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Stereochemical Control: Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer .
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Byproduct Management: Chlorination steps may yield ether side products (e.g., 5b in Scheme 1 of ), necessitating purification via column chromatography.
Physicochemical Properties
Computed Properties
Property | Value | Source |
---|---|---|
Hydrogen Bond Donors | 5 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bonds | 3 | |
Exact Mass | 299.072281 Da | |
Topological Polar Surface Area | 43.5 Ų |
Solubility and Stability
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Solubility: High aqueous solubility due to trihydrochloride salt formation (>50 mg/mL in water) .
-
Stability: Stable under ambient conditions but hygroscopic; requires storage in desiccators .
Comparative Analysis with Enantiomers
(S) vs. (R) Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
PubChem CID | 53256917 | 53256506 |
Specific Rotation | Not reported | Not reported |
Biological Activity | Hypothesized σ receptor affinity | Studied in kinase inhibition |
Enantiomeric divergence underscores the need for chiral resolution in drug development.
Future Research Directions
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